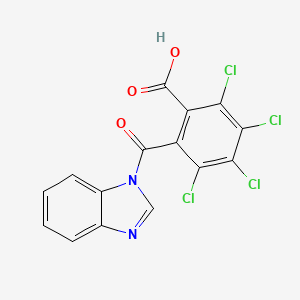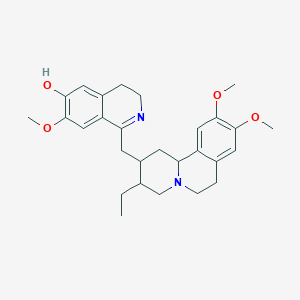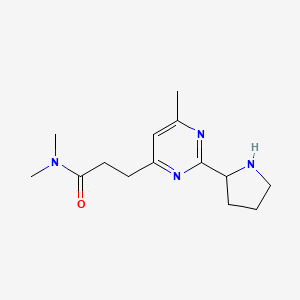![molecular formula C37H45KN2O10S2 B12294656 potassium;(2Z)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12294656.png)
potassium;(2Z)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-スルホナト-3,3-ジメチル-1-(5-カルボキシペンチル)-インドリウム-2-イル]-ペンタ-2,4-ジエニリデン]-3,3-ジメチルインドール-5-スルホナートは、ユニークな構造を持つ複雑な有機化合物です。この化合物は、カルボキシペンチル基とスルホナト基で置換されたインドールベースの核心構造を特徴としています。これらの官能基の存在は、化合物に特定の化学的性質と反応性を与え、さまざまな科学研究分野で関心を集めています。
準備方法
合成経路と反応条件
5-スルホナト-3,3-ジメチル-1-(5-カルボキシペンチル)-インドリウム-2-イル]-ペンタ-2,4-ジエニリデン]-3,3-ジメチルインドール-5-スルホナートの合成は、インドールコアの調製から始まる複数のステップを伴います。インドールコアは、一般的にフィッシャーインドール合成によって合成され、これは酸性条件下でフェニルヒドラジンとケトンまたはアルデヒドを反応させることを含みます。得られたインドールは、その後、カルボキシペンチル基とスルホナト基を導入するためにさらに官能化されます。
工業的生産方法
この化合物の工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。プロセスには、温度、圧力、反応物濃度などの反応パラメータを制御するための連続フロー反応器や自動システムの使用が含まれる場合があります。結晶化、蒸留、クロマトグラフィーなどの精製ステップが、最終生成物を単離するために使用されます。
化学反応の分析
反応の種類
5-スルホナト-3,3-ジメチル-1-(5-カルボキシペンチル)-インドリウム-2-イル]-ペンタ-2,4-ジエニリデン]-3,3-ジメチルインドール-5-スルホナートは、以下を含むさまざまな化学反応を起こします。
酸化: 化合物は、対応するスルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: 還元反応は、スルホナト基をチオール基に変換できます。
置換: 化合物は、スルホナト基で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) と過マンガン酸カリウム (KMnO₄) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化アルミニウムリチウム (LiAlH₄) などの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
形成される主要な生成物
酸化: スルホキシドとスルホン。
還元: チオール誘導体。
置換: さまざまな官能基を持つ置換インドール誘導体。
科学的研究の応用
5-スルホナト-3,3-ジメチル-1-(5-カルボキシペンチル)-インドリウム-2-イル]-ペンタ-2,4-ジエニリデン]-3,3-ジメチルインドール-5-スルホナートは、科学研究において幅広い用途を持っています。
化学: 複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: 薬物送達システムやイメージング剤などの潜在的な治療用途について調査されています。
工業: 染料や顔料などの高度な材料の開発に使用されています。
作用機序
5-スルホナト-3,3-ジメチル-1-(5-カルボキシペンチル)-インドリウム-2-イル]-ペンタ-2,4-ジエニリデン]-3,3-ジメチルインドール-5-スルホナートの作用機序には、特定の分子標的との相互作用が含まれます。化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生化学的経路に影響を与える可能性があります。たとえば、細胞増殖に関与する特定の酵素を阻害することで、潜在的な抗がん作用をもたらす可能性があります。
類似化合物の比較
類似化合物
メチルアンモニウム鉛ハロゲン化物: 太陽電池やその他の用途に使用されるペロブスカイト構造を持つ化合物.
共生細菌由来の二次生物活性化合物: 抗菌作用と抗がん作用を持つ化合物.
独自性
5-スルホナト-3,3-ジメチル-1-(5-カルボキシペンチル)-インドリウム-2-イル]-ペンタ-2,4-ジエニリデン]-3,3-ジメチルインドール-5-スルホナートは、その特定の官能基と、その結果生じる化学的性質により、ユニークです。
類似化合物との比較
Similar Compounds
Methylammonium lead halide: A compound with a perovskite structure used in solar cells and other applications.
Secondary bioactive compounds from endosymbiotic bacteria: Compounds with antibacterial and anticancer activities.
Uniqueness
Potassium;(2Z)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate is unique due to its specific functional groups and the resulting chemical properties
特性
分子式 |
C37H45KN2O10S2 |
|---|---|
分子量 |
781.0 g/mol |
IUPAC名 |
potassium;(2Z)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C37H46N2O10S2.K/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1 |
InChIキー |
SYPLZDLIQRWUCY-UHFFFAOYSA-M |
異性体SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
正規SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol](/img/structure/B12294576.png)

![11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B12294588.png)

![N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B12294596.png)
![Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate](/img/structure/B12294603.png)

![N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide](/img/structure/B12294638.png)

![(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate](/img/structure/B12294651.png)
![3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12294662.png)



